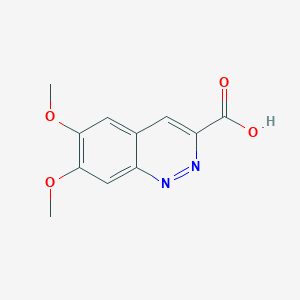

6,7-Dimethoxycinnoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photoinduced C-F Bond Cleavage

A study investigated the photochemistry of some fluorinated 7-amino-4-quinolone-3-carboxylic acids, revealing insights into the generation of aryl cations in solution, which is related to the phototoxicity of these drugs. This research demonstrates the potential of photoinduced reactions for understanding the behavior of fluorinated compounds under light exposure, offering a path for designing photostable compounds (Fasani et al., 1999).

Synthesis of Quinoline Derivatives

Another study presented a novel and efficient method for synthesizing 9,10-Dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one and its derivatives via intramolecular Friedel-Crafts acylation. This method offers good yields and environmentally friendly characteristics, providing a new route for creating quinoline and related azaheterocycle libraries, which could be useful in drug discovery and material science (Yang et al., 2013).

Antileukemic Activity of Pyrrolizine Derivatives

Research on the synthesis and evaluation of antileukemic activity of certain pyrrolizine derivatives showed promising results against leukemia, highlighting the importance of structural modification in enhancing the therapeutic potential of chemical compounds. These findings contribute to the development of new antileukemic agents with improved efficacy (Ladurée et al., 1989).

Antimicrobial Activity of Quinoxaline Carboxylic Acid Derivatives

A study synthesized novel quinoxaline carboxylic acid derivatives and tested them for antimicrobial activities. The research aimed to explore the antimicrobial potency of these derivatives, contributing to the search for new antimicrobial agents. This work underscores the role of chemical synthesis in developing compounds with potential applications in combating microbial infections (El-Gaby et al., 2002).

Synthesis of Potential Camptothecin Intermediate

A study focused on the synthesis of a potential intermediate for camptothecin, a compound known for its anticancer properties. The research provides a pathway for synthesizing complex molecules that could be pivotal in the development of new cancer therapies, demonstrating the significance of synthetic chemistry in drug development (Kametani et al., 1973).

Properties

IUPAC Name |

6,7-dimethoxycinnoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-16-9-4-6-3-8(11(14)15)13-12-7(6)5-10(9)17-2/h3-5H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTKNSLLXQBHGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367911.png)

![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2367914.png)

![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)

![N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367919.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)

![[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2367925.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)